molecular formula C13H11ClN2O B2754417 Benzamide,n-(4-chloro-2-pyridinyl)-3-methyl- CAS No. 901360-99-4

Benzamide,n-(4-chloro-2-pyridinyl)-3-methyl-

Cat. No.: B2754417
CAS No.: 901360-99-4
M. Wt: 246.69
InChI Key: WJPXXEUEHSIACX-UHFFFAOYSA-N
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Description

Benzamide, n-(4-chloro-2-pyridinyl)-3-methyl- is a chemical compound with the molecular formula C12H9ClN2O It is characterized by the presence of a benzamide group attached to a 4-chloro-2-pyridinyl moiety and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, n-(4-chloro-2-pyridinyl)-3-methyl- typically involves the reaction of 4-chloro-2-pyridinecarboxylic acid with an appropriate amine under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could be employed to enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzamide, n-(4-chloro-2-pyridinyl)-3-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, n-(4-chloro-2-pyridinyl)-3-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, n-(4-chloro-2-pyridinyl)-3-methyl- involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. For instance, its insecticidal activity is attributed to its ability to disrupt calcium channels in insect cells, leading to uncontrolled release of calcium and subsequent cell death .

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, n-(4-ethyl-2-pyridinyl)-
  • 2-Chloro-4-(trifluoromethyl)benzamide

Uniqueness

Benzamide, n-(4-chloro-2-pyridinyl)-3-methyl- is unique due to the presence of the 4-chloro-2-pyridinyl moiety, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

N-(4-chloropyridin-2-yl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-9-3-2-4-10(7-9)13(17)16-12-8-11(14)5-6-15-12/h2-8H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPXXEUEHSIACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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